METHYL 1-ACETYL-5-(3-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE
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Overview
Description
METHYL 1-ACETYL-5-(3-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-ACETYL-5-(3-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions . The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
METHYL 1-ACETYL-5-(3-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, diketones, and various oxidizing and reducing agents. The reaction conditions often involve specific solvents like ethanol or tetrahydrofuran and may require temperature control to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
METHYL 1-ACETYL-5-(3-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 1-ACETYL-5-(3-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Uniqueness
METHYL 1-ACETYL-5-(3-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both acetyl and carboxylate functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C16H15N3O5 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-8-5-4-6-10(7-8)18-14(21)11-12(16(23)24-3)17-19(9(2)20)13(11)15(18)22/h4-7,11,13H,1-3H3 |
InChI Key |
DVQBEULFVAMJSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)C(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)C(=O)C |
Origin of Product |
United States |
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